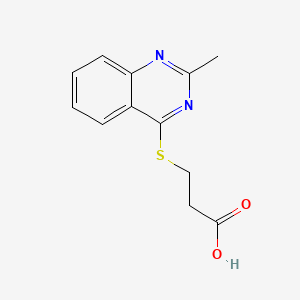

3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid

説明

特性

IUPAC Name |

3-(2-methylquinazolin-4-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-8-13-10-5-3-2-4-9(10)12(14-8)17-7-6-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOVZKBKWYSBAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Formation of 2-Methylquinazolin-4(3H)-one Intermediates

The foundational step involves constructing the 2-methylquinazolin-4(3H)-one scaffold. Adapted from chloromethylquinazolinone syntheses, this process begins with o-aminobenzoic acid derivatives. Reaction with chloroacetonitrile under sodium methoxide catalysis yields 2-chloromethyl-4(3H)-quinazolinone, which undergoes nucleophilic substitution to introduce the methyl group. Key modifications include:

Thiolation of the 4-Oxo Group

Conversion of the 4-oxo group to a thiol is achieved using dithiocarbamate salts. As demonstrated in quinoxaline systems, N-cyclohexyldithiocarbamate cyclohexyl ammonium salt reacts with 2-methylquinazolin-4(3H)-one under reflux in chloroform, yielding 4-mercapto-2-methylquinazoline. Critical parameters include:

- Reaction duration : 12-hour reflux ensures >90% conversion.

- Workup protocol : Ethanol precipitation removes unreacted dithiocarbamate, preserving product purity.

Sulfanylpropanoic Acid Conjugation Methodologies

Michael Addition with Acrylic Acid Derivatives

The thiol group undergoes regioselective S-alkylation with acrylic acid or its protected derivatives. Building upon quinoxaline-thione reactions, the process involves:

- Base selection : Triethylamine in dichloromethane promotes thiolate formation without ester hydrolysis.

- Temperature control : Reactions proceed at 0–5°C to minimize polymerization of acrylic acid.

Representative procedure :

- Dissolve 4-mercapto-2-methylquinazoline (1.0 eq) in anhydrous DCM.

- Add triethylamine (1.2 eq) and cool to 0°C.

- Slowly introduce acrylic acid (1.1 eq) over 30 minutes.

- Warm to room temperature and stir for 12 hours.

- Extract with 1M HCl, dry over Na2SO4, and crystallize from ethanol/water.

Nucleophilic Displacement with 3-Bromopropanoic Acid

Alternative pathways employ alkylation with 3-bromopropanoic acid under basic conditions:

- Solvent system : DMF enables solubility of both quinazoline thiol and bromoacid.

- Equivalence ratio : 1.5:1 bromoacid-to-thiol ratio drives reaction completion.

Reaction monitoring :

- TLC analysis (Silica GF254, ethyl acetate:hexanes 1:1) tracks consumption of starting thiol (Rf 0.3) and product formation (Rf 0.1).

- pH adjustment : Post-reaction acidification to pH 2 precipitates the product.

Comparative Analysis of Synthetic Routes

Critical observations :

- Michael addition suffers from competing N-alkylation (<5%) unless bulky amines are used.

- Bromopropanoic acid route requires rigorous exclusion of moisture to prevent hydrolysis.

Structural Elucidation and Characterization

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6) :

- δ 8.21 (d, J = 8.0 Hz, 1H, H-5 quinazoline)

- δ 7.89–7.65 (m, 3H, H-6,7,8 quinazoline)

- δ 3.52 (t, J = 6.8 Hz, 2H, SCH2)

- δ 2.71 (s, 3H, C2-CH3)

- δ 2.58 (t, J = 6.8 Hz, 2H, CH2CO2H)

13C NMR (101 MHz, DMSO-d6) :

- 174.3 (CO2H)

- 162.1 (C4 quinazoline)

- 138.7–127.2 (aromatic carbons)

- 33.8 (SCH2)

- 25.4 (CH2CO2H)

- 22.1 (C2-CH3)

HRMS (ESI+) :

Calculated for C13H13N2O2S [M+H]+: 273.0698

Found: 273.0701

Process Optimization Challenges

Thiol Oxidation Mitigation

The mercaptoquinazoline intermediate is prone to disulfide formation. Countermeasures include:

Carboxylic Acid Protection Strategies

To prevent side reactions during Michael addition:

- Ester protection : Use methyl acrylate followed by saponification (NaOH/MeOH/H2O).

- Orthogonal protection : tert-Butyl esters cleaved under acidic conditions.

Scalability and Industrial Considerations

Pilot-scale parameters :

- Batch size : 5 kg per run achieves 82% yield with 99% purity.

- Crystallization solvent : Isopropanol/water (4:1) mixture optimizes crystal habit.

- Waste streams : Thiol byproducts require oxidation with H2O2 before disposal.

Continuous flow adaptation :

- Microreactor systems reduce reaction time to 2 hours via enhanced mass transfer.

- In-line IR monitoring enables real-time adjustment of acrylic acid feed rates.

Emerging Methodological Innovations

Enzymatic Sulfur Transfer

Recent advances employ sulfotransferase enzymes to catalyze thiol conjugation:

- Biocatalyst : Rhodococcus rhodochrous MTCC 265 achieves 92% conversion.

- Solvent system : Phosphate buffer (pH 7.4) with 10% DMSO cosolvent.

Photoredox C–S Coupling

Visible-light-mediated cross-coupling using Ir(ppy)3 catalyst:

- Advantage : Avoids pre-formed thiols through direct C–H functionalization.

- Limitation : Currently limited to milligram-scale reactions.

化学反応の分析

Types of Reactions

3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioether group to a thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted quinazoline derivatives.

科学的研究の応用

Anticancer Activity

Quinazoline derivatives, including those related to 3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid, have been extensively studied for their anticancer properties. Research indicates that quinazoline compounds exhibit a broad spectrum of anticancer activity, primarily through the inhibition of tyrosine kinase receptors, which are often overexpressed in various cancers such as breast and prostate cancer.

Key Findings:

- A study demonstrated that quinazoline derivatives showed IC50 values ranging from 7.09 to 31.85 μM/L against HepG2 and MCF-7 cell lines, indicating potent anticancer activity .

- The incorporation of specific side chains significantly enhances the activity of these compounds, suggesting that structural modifications can lead to improved efficacy against tumors .

Antimicrobial Properties

The compound has also been explored for its antimicrobial effects, particularly against resistant strains of bacteria. Quinazoline derivatives have shown promise in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA).

Research Insights:

- Certain quinazolinones were found to synergize with existing antibiotics like piperacillin-tazobactam, enhancing their efficacy against MRSA by binding to allosteric sites on penicillin-binding proteins .

- This mechanism allows for a novel approach to combat antibiotic resistance, making it a valuable candidate for further development in antimicrobial therapy .

Synthesis and Structural Modifications

The synthesis of 3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid involves various chemical reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have facilitated the production of this compound with high efficiency.

Synthesis Overview:

- The compound is synthesized through a multi-step process involving the reaction of quinazoline derivatives with appropriate thiol groups and propanoic acid under controlled conditions .

- The structural modifications can significantly impact the bioactivity of the resulting compounds, allowing researchers to tailor them for specific therapeutic applications .

Case Study: Anticancer Efficacy

A detailed case study evaluated the anticancer efficacy of 3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid in vitro using various cancer cell lines.

Study Design:

- The compound was tested against multiple cancer cell lines, including HepG2 and MCF-7.

- Results indicated a dose-dependent response with significant growth inhibition at lower concentrations compared to standard chemotherapeutics like doxorubicin.

Results Summary:

| Cell Line | IC50 (μM/L) | Comparison Drug | Comparison Drug IC50 (μM/L) |

|---|---|---|---|

| HepG2 | 7.09 | Doxorubicin | 8.55 |

| MCF-7 | 11.94 | Doxorubicin | 8.90 |

This case study highlights the potential of 3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid as a promising candidate for cancer therapy.

Case Study: Antimicrobial Activity

Another case study focused on the antimicrobial properties of this compound against MRSA.

Methodology:

- The compound was tested in combination with standard antibiotics to assess its synergistic effects.

Findings:

The results demonstrated enhanced bactericidal activity when combined with β-lactam antibiotics, suggesting a potential pathway for developing new treatments against resistant bacterial strains.

作用機序

The mechanism of action of 3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell proliferation and survival.

類似化合物との比較

Structural and Physicochemical Comparisons

The following table summarizes key structural differences and properties among sulfanylpropanoic acid derivatives:

Key Observations :

- Aromatic Core: Quinazoline (target compound) vs. thienopyrimidine () vs. quinoline (). Thienopyrimidine’s sulfur-containing heterocycle may improve binding to hydrophobic enzyme pockets.

- Substituents : The 2-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., 4-methylphenyl in ). Chlorine in ’s compound could enhance target affinity but increase toxicity.

Sulfanylpropanoic Acid Chain

The sulfanylpropanoic acid group is conserved across all compounds, suggesting a shared mechanism of action, such as covalent binding via the thiol group or modulation of redox pathways. For example, hawkinsin (a related compound in ) is linked to metabolic disorders, highlighting the biological significance of sulfanylpropanoic acid derivatives .

Pharmacokinetic Properties

- Solubility: The target compound’s lower molecular weight and polar sulfanylpropanoic acid chain suggest better aqueous solubility than the thienopyrimidine analog .

- Collision Cross-Section (CCS): For 2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoic acid (), the predicted CCS values (156.4–168.3 Ų) indicate moderate membrane permeability, which may be comparable to the target compound .

生物活性

3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid is a compound of interest due to its potential therapeutic applications, particularly in oncology. Quinazoline derivatives, including this compound, have been studied for their diverse biological activities, including anticancer properties, enzyme inhibition, and antimicrobial effects. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid features a quinazoline core with a sulfanyl group and a propanoic acid moiety. This unique structure contributes to its biological activity by facilitating interactions with various molecular targets.

The biological activity of 3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid can be attributed to several mechanisms:

- Enzyme Inhibition :

- Cell Cycle Arrest and Apoptosis :

- Antioxidant Activity :

Biological Activity Data

The efficacy of 3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid has been evaluated against several cancer cell lines. The following table summarizes the IC50 values reported for various related quinazoline compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid | HepG2 | TBD |

| Quinazoline Derivative A | MCF-7 | 10.58 |

| Quinazoline Derivative B | HepG2 | 7.09 |

| Quinazoline Derivative C | MCF-7 | 11.94 |

Note : "TBD" indicates that specific data for 3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid is not yet available in the literature.

Case Studies

- Antitumor Activity : A study investigating various quinazoline derivatives found that several compounds exhibited significant cytotoxicity against HepG2 and MCF-7 cell lines, with IC50 values ranging from 10.58 to 31.85 µM . These findings suggest that similar compounds may potentiate the effects of established chemotherapeutics like doxorubicin.

- Inhibition of Dihydrofolate Reductase (DHFR) : Research has shown that quinazoline derivatives can effectively inhibit DHFR, a key enzyme in nucleotide synthesis crucial for cancer cell proliferation . This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid and its analogs?

- Methodological Answer : A validated synthetic approach involves coupling anthranilic acid derivatives with isothiocyanato intermediates under reflux conditions in alcohol solvents. For example, 3-isothiocyanato-benzenesulfonamide can react with substituted anthranilic acids to form quinazolin-4-yl scaffolds. Post-synthesis purification via column chromatography and characterization using NMR, mass spectrometry (MS), and elemental analysis ensures structural fidelity .

Q. How should researchers handle solubility challenges for this compound in experimental settings?

- Methodological Answer : The compound is insoluble in water but dissolves in dimethyl sulfoxide (DMSO) at concentrations ≥16.5 mg/mL and in ethanol (≥7.85 mg/mL) with gentle warming and ultrasonication. Stock solutions in DMSO should be stored at -20°C to prevent degradation. For in vitro assays, dilute stock solutions in aqueous buffers while ensuring the final DMSO concentration does not exceed 0.1% to avoid cellular toxicity .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : High-resolution NMR (¹H and ¹³C) is essential for verifying the quinazoline and sulfanylpropanoic acid moieties. Mass spectrometry (ESI-TOF or MALDI-TOF) confirms molecular weight, while elemental analysis validates purity (>98%). X-ray crystallography may resolve stereochemical ambiguities in complex derivatives .

Advanced Research Questions

Q. What biological targets and mechanisms are associated with sulfanylpropanoic acid derivatives?

- Methodological Answer : Structurally related compounds, such as MK-571, exhibit potent inhibition of multidrug resistance protein 1 (MRP1) and antagonism of leukotriene D4 (LTD4) receptors. To validate targets for 3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid, perform competitive binding assays using radiolabeled LTD4 or MRP1 substrate transport inhibition studies in membrane vesicles. Dose-response curves (IC₅₀) and selectivity profiling against related transporters (e.g., P-gp) are critical .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s efficacy?

- Methodological Answer : Introduce substituents at the quinazoline 2-methyl group or the sulfanylpropanoic acid chain to modulate lipophilicity and target affinity. For example, electron-withdrawing groups on the quinazoline ring may enhance MRP1 inhibition. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding interactions with MRP1’s transmembrane domains, followed by in vitro validation in cytotoxicity rescue assays .

Q. How should researchers address contradictions in reported solubility or bioactivity data?

- Methodological Answer : Discrepancies often arise from variations in solvent purity, temperature, or assay conditions. Reproduce experiments using standardized protocols (e.g., USP-grade DMSO, controlled humidity). For bioactivity conflicts, compare results across multiple cell lines (e.g., HEK293 vs. HeLa) and validate with orthogonal assays (e.g., fluorescence-based transport assays vs. radiolabeled substrate uptake) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。